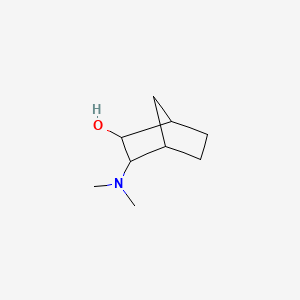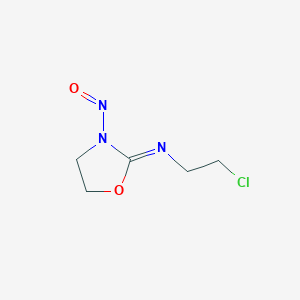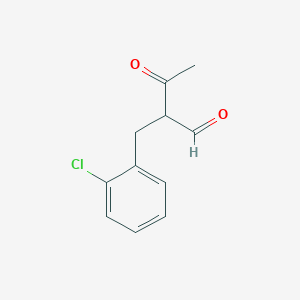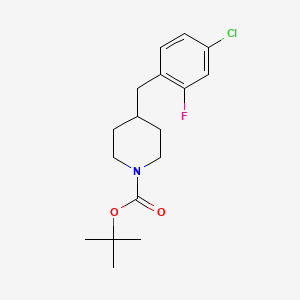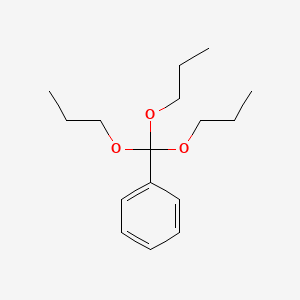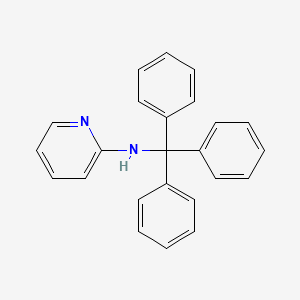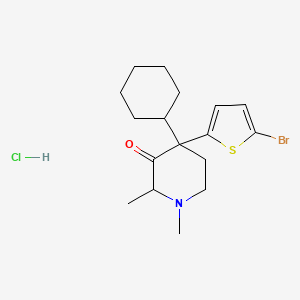
4-(5-Bromothiophen-2-yl)-4-cyclohexyl-1,2-dimethylpiperidin-3-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromothiophen-2-yl)-4-cyclohexyl-1,2-dimethylpiperidin-3-one;hydrochloride is a complex organic compound that features a bromothiophene moiety attached to a piperidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromothiophen-2-yl)-4-cyclohexyl-1,2-dimethylpiperidin-3-one;hydrochloride typically involves multiple steps. One common method includes the bromination of thiophene followed by coupling with a piperidinone derivative. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Bromothiophen-2-yl)-4-cyclohexyl-1,2-dimethylpiperidin-3-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-(5-Bromothiophen-2-yl)-4-cyclohexyl-1,2-dimethylpiperidin-3-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 4-(5-Bromothiophen-2-yl)-4-cyclohexyl-1,2-dimethylpiperidin-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. The bromothiophene moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Bromophenyl)-3-aryl[1,2,4]triazolo[4,3-c]quinazolines
- Thiophene-Linked 1,2,4-Triazoles
- N-(4-(4-Bromophenyl)-thiazol-2-yl)-2-chloroacetamide
Uniqueness
4-(5-Bromothiophen-2-yl)-4-cyclohexyl-1,2-dimethylpiperidin-3-one;hydrochloride is unique due to its specific combination of a bromothiophene moiety with a piperidinone ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
7500-15-4 |
|---|---|
Fórmula molecular |
C17H25BrClNOS |
Peso molecular |
406.8 g/mol |
Nombre IUPAC |
4-(5-bromothiophen-2-yl)-4-cyclohexyl-1,2-dimethylpiperidin-3-one;hydrochloride |
InChI |
InChI=1S/C17H24BrNOS.ClH/c1-12-16(20)17(10-11-19(12)2,13-6-4-3-5-7-13)14-8-9-15(18)21-14;/h8-9,12-13H,3-7,10-11H2,1-2H3;1H |
Clave InChI |
BODKCXQACZBUGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)C(CCN1C)(C2CCCCC2)C3=CC=C(S3)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate oxalic acid](/img/structure/B14005825.png)
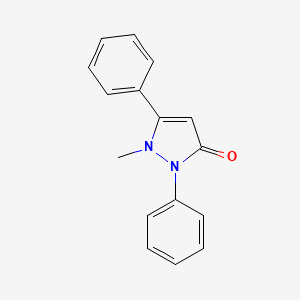
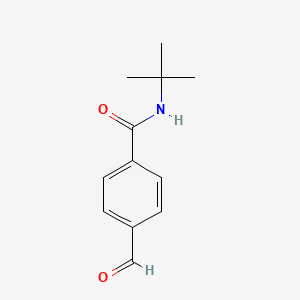
![N5-[3-(4-aminophenyl)propyl]-6-phenyl-pyrimidine-2,4,5-triamine](/img/structure/B14005837.png)
